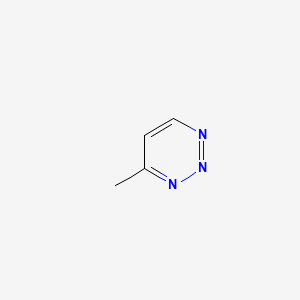

4-Methyl-1,2,3-triazine

Description

Structure

3D Structure

Properties

CAS No. |

77202-08-5 |

|---|---|

Molecular Formula |

C4H5N3 |

Molecular Weight |

95.10 g/mol |

IUPAC Name |

4-methyltriazine |

InChI |

InChI=1S/C4H5N3/c1-4-2-3-5-7-6-4/h2-3H,1H3 |

InChI Key |

FXKQPQOOZSXQAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NC=C1 |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 4 Methyl 1,2,3 Triazine and Its Derivatives

Direct Functionalization and Alkylation Strategies

Direct modification of a pre-existing 1,2,3-triazine (B1214393) core represents a straightforward approach to introduce a methyl group at the C4 position.

The methylation of the 1,2,3-triazine ring can be achieved through the reaction of the parent heterocycle with methylating agents. ontosight.ai For instance, the use of reagents like methyl iodide or dimethyl sulfate (B86663) can introduce a methyl group onto the triazine core. ontosight.ai This method is contingent on the availability of the unsubstituted 1,2,3-triazine precursor.

In a related context, the methylation of nitrogen atoms within fused triazine systems has been described. For example, the nitrogen atoms of a cyclic triimidazo triazine core were methylated using methyl trifluoromethanesulfonate, a potent methylating agent, while milder reagents like methyl iodide selectively methylated appended pyridine (B92270) moieties. nih.gov This highlights the possibility of controlling methylation sites based on the reactivity of the nitrogen atoms and the choice of methylating agent.

De Novo Construction of the 1,2,3-Triazine Ring System

Building the 1,2,3-triazine ring from acyclic precursors is a common and versatile strategy that allows for the introduction of substituents at various positions.

Inverse electron-demand Diels-Alder reactions are a powerful tool for constructing heterocyclic systems. nih.gov 1,2,3-Triazines, being electron-deficient, can react with electron-rich dienophiles. researchgate.net While this is often a reaction of the triazine ring, cycloaddition can also be a method for its formation.

One notable approach involves the formal [5+1] cycloaddition of vinyl diazo compounds with tert-butyl nitrite. organic-chemistry.orgthieme-connect.de This method leads to the formation of 1,2,3-triazine 1-oxides, which can subsequently be deoxygenated to yield the desired 1,2,3-triazine derivatives. organic-chemistry.orgthieme-connect.de The deoxygenation can be achieved using trialkyl phosphites, with triethyl phosphite (B83602) being more reactive than trimethyl phosphite. organic-chemistry.org

Another cycloaddition-based method involves the reaction of 1,2,3-triazolium-1-aminides with propiolate esters, leading to 2,5-dihydro-1,2,3-triazine derivatives. scispace.com This reaction proceeds through a Huisgen cycloaddition followed by a series of rearrangements. scispace.com

The following table summarizes cycloaddition approaches for the synthesis of 1,2,3-triazine derivatives.

| Reactants | Reagents | Product Type | Reference |

| Vinyl diazo compounds | tert-butyl nitrite | 1,2,3-Triazine 1-oxides | organic-chemistry.orgthieme-connect.de |

| 1,2,3-Triazolium-1-aminides | Propiolate esters | 2,5-Dihydro-1,2,3-triazines | scispace.com |

A classic method for the synthesis of the 1,2,3-triazine ring system involves the thermal rearrangement of 2-azidocyclopropenes. wikipedia.orgchemeurope.com This approach leverages the ring strain and the presence of the azide (B81097) group to drive the formation of the six-membered triazine ring.

Diazotization reactions followed by intramolecular cyclization are a key strategy for synthesizing fused 1,2,3-triazine systems, and the principles can be extended to monocyclic derivatives. thieme-connect.de

A highly efficient method for the synthesis of 6-aryl-1,2,3-triazine-4-carboxylate esters involves the base-mediated cyclization of (Z)-2,4-diazido-2-alkenoates. researchgate.netacs.org This reaction proceeds under mild basic conditions without the need for transition metals or strong acids. researchgate.netacs.org

The synthesis of 1,2,3-triazine-4-carboxylates has also been achieved through the oxidation of 1-aminopyrazoles. researchgate.net

The following table outlines diazotization-mediated cyclization approaches.

| Precursor | Reagents/Conditions | Product | Reference |

| (Z)-2,4-Diazido-2-alkenoates | Base (e.g., Cs₂CO₃, KHCO₃) | 6-Aryl-1,2,3-triazine-4-carboxylate esters | researchgate.netacs.org |

| 1-Aminopyrazoles | Oxidation | 1,2,3-Triazine-4-carboxylates | researchgate.net |

Synthesis of Fused 4-Methyl-1,2,3-Triazine Architectures

The synthesis of fused 1,2,3-triazine systems often involves the diazotization of an amino group positioned ortho to a suitable nucleophile on an existing ring, followed by intramolecular cyclization.

For example, benzo[d] researchgate.netontosight.ainih.govtriazines can be synthesized from 2-aminobenzonitriles via diazotization to form a triazene (B1217601) intermediate, which then cyclizes upon heating. thieme-connect.de A similar strategy is used for pyrido[3,2-d] researchgate.netontosight.ainih.govtriazin-4-amines. thieme-connect.de The synthesis of indolo[1,2-c]benzo researchgate.netontosight.ainih.govtriazines is achieved through the diazotization of 2-(2-aminophenyl)indoles, where the diazonium group couples with the indole (B1671886) nitrogen. thieme-connect.de

A novel approach to fused triazinones involves a tandem diazotization/cyclization of (1,2,5-oxadiazolyl)carboxamide derivatives to produce researchgate.netontosight.ainih.govoxadiazolo[3,4-d] researchgate.netontosight.ainih.govtriazin-7(6H)-ones. nih.govbeilstein-journals.org Furthermore, a copper-mediated N-arylation of 1,2,3-triazin-4-ones with aryl boronic acids provides access to N-aryl substituted fused triazinone derivatives. researchgate.net

Another method for constructing fused benzo[d] researchgate.netontosight.ainih.govtriazines is the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. acs.org

The following table summarizes methods for synthesizing fused 1,2,3-triazine architectures.

| Precursor | Method | Product | Reference |

| 2-Aminobenzonitriles | Diazotization and thermal cyclization | Benzo[d] researchgate.netontosight.ainih.govtriazin-4-amines | thieme-connect.de |

| 2-(2-Aminophenyl)indoles | Diazotization and intramolecular coupling | Indolo[1,2-c]benzo researchgate.netontosight.ainih.govtriazines | thieme-connect.de |

| (1,2,5-Oxadiazolyl)carboxamides | Tandem diazotization/cyclization | researchgate.netontosight.ainih.govOxadiazolo[3,4-d] researchgate.netontosight.ainih.govtriazin-7(6H)-ones | nih.govbeilstein-journals.org |

| 1,2,3-Triazin-4-ones and aryl boronic acids | Copper-mediated N-arylation | N-Aryl substituted fused triazinones | researchgate.net |

| 1-Azido-2-[isocyano(p-tosyl)methyl]benzenes | Base-induced intramolecular heterocyclization | Benzo[d] researchgate.netontosight.ainih.govtriazines | acs.org |

Post-Synthetic Modification and Functional Group Interconversions

The functionalization of the 1,2,3-triazine ring often relies on controlling the regioselectivity of nucleophilic additions. The 4- and 6-positions of the triazine core are key sites for such reactions. nih.gov In inverse electron demand Diels-Alder (IEDDA) reactions involving C- and N-nucleophiles, the site of addition is typically at the C-6 position for both 1,2,3-triazines and their 1-oxide derivatives. nih.govrsc.org However, the reactivity can be significantly different; reactions with 1,2,3-triazine-1-oxides are often faster. nih.gov

The nature of the nucleophile can dictate the site of attack. For example, alkoxides show high selectivity for the C-4 position of the triazine 1-oxide, while thiophenoxide attacks the C-6 position on the parent triazine but the C-4 position on the triazine 1-oxide. nih.gov Hydride nucleophiles, such as those from sodium borohydride (B1222165) (NaBH₄), have been shown to add to the C-6 position of both the triazine and its N-oxide. nih.gov

Palladium-catalyzed reactions also offer a powerful tool for regioselective derivatization. For instance, a highly regioselective palladium-catalyzed arylation has been used as a key step in the synthesis of complex molecules, highlighting its efficiency for creating specific C-C bonds on a triazine-containing scaffold. acs.org

The conversion of 1,2,3-triazine N-oxides to their parent 1,2,3-triazines is a crucial transformation. A convenient and efficient method for this deoxygenation utilizes trialkyl phosphites. researchgate.netnih.gov This procedure cleanly provides a range of 1,2,3-triazine-4-carboxylate derivatives in high yields. researchgate.netnih.gov In these reactions, triethyl phosphite is generally more reactive than trimethyl phosphite. researchgate.netnih.gov An interesting observation is the formation of minor amounts of 1,2,4-triazine (B1199460) derivatives when the substrate has an aliphatic substituent at the 5-position. researchgate.netnih.gov

Another highly chemoselective method for the deoxygenation of various N-heterocyclic N-oxides employs Hantzsch esters as mild reducing agents under visible light-mediated metallaphotoredox catalysis. acs.org This protocol operates at room temperature and is compatible with a wide array of functional groups, providing the deoxygenated heterocycles in good to excellent yields. acs.org

Table 3: Methods for Deoxygenation of 1,2,3-Triazine 1-Oxides

| Reagent/System | Conditions | Scope/Features | Reference |

|---|---|---|---|

| Trialkyl Phosphites (e.g., Triethyl phosphite) | Standard reaction conditions | Efficient, inexpensive, high yields. researchgate.net Forms 1,2,4-triazine byproducts with 5-aliphatic substituents. researchgate.net | researchgate.netnih.gov |

| Hantzsch Esters / Metallaphotoredox Catalysis | Visible light, room temperature | Highly chemoselective, broad functional group tolerance, scalable. acs.org | acs.org |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C | Can lead to reduction and ring modification rather than simple deoxygenation. nih.gov Does not always cause deoxygenation. nih.gov | nih.gov |

Compound Index

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Methyl 1,2,3 Triazine

Inverse Electron Demand Diels-Alder (IEDDA) Reactivity

The 1,2,3-triazine (B1214393) ring system is an electron-deficient heterocycle, making it an excellent candidate for IEDDA reactions with electron-rich dienophiles. sigmaaldrich.com This reactivity has been harnessed for the synthesis of various nitrogen-containing heterocycles. sigmaaldrich.comacs.org

Diene Reactivity with Various Dienophiles (e.g., Alkenes, Alkynes, Enamines)

4-Methyl-1,2,3-triazine participates in Diels-Alder reactions with a range of dienophiles. Notably, its reactions with enamines have been well-documented. researchgate.netclockss.org For instance, the reaction of this compound with various enamines leads to the formation of 2,5-disubstituted or 2,5,6-trisubstituted pyridines. researchgate.net In these reactions, the cycloaddition consistently occurs across the N-3 and C-6 positions of the 1,2,3-triazine nucleus. researchgate.net The reaction of 1,2,3-triazines with enamines derived from cyclic ketones under microwave irradiation has been shown to be an efficient method for producing fused pyridine (B92270) systems. researchgate.net

The reactivity of 1,2,3-triazines, including the 4-methyl derivative, extends to other dienophiles such as ynamines and amidines. nih.gov The predictable trend in reactivity for different dienophile classes is amidine > ynamine > enamine. nih.gov While 1,2,3-triazines with electron-withdrawing groups at the C5 position exhibit enhanced reactivity with a broad range of dienophiles, even those with electron-donating groups at C5 can react with amidines, and in some cases, with ynamines and enamines to form trisubstituted pyridines. nih.govresearchgate.net

Substituent Effects on Reaction Kinetics and Regioselectivity

Substituents on the 1,2,3-triazine ring play a crucial role in modulating its reactivity and the regioselectivity of the cycloaddition.

Kinetics:

Electron-withdrawing substituents, particularly at the C5 position, significantly enhance the IEDDA reactivity of the 1,2,3-triazine ring. sigmaaldrich.comnih.govnih.gov For example, methyl 1,2,3-triazine-5-carboxylate reacts with amidines at room temperature with remarkable speed, nearly 10,000 times faster than the unsubstituted 1,2,3-triazine. nih.govorganic-chemistry.org

The electronic nature of the dienophile also influences the reaction rate. A Hammett study on the reaction with substituted benzamidines revealed a negative ρ value (-1.50), indicating the inverse electron demand nature of the reaction. nih.gov Conversely, a large positive ρ value (+7.9) for 5-substituted 1,2,3-triazines underscores the significant effect of substituents on the triazine's reactivity. nih.gov

Regioselectivity:

Despite the significant impact of substituents on reaction rates, the intrinsic regioselectivity of the cycloaddition across the C4 and N1 positions of the 1,2,3-triazine ring is often maintained or even enhanced. researchgate.net However, in certain cases, substituents can redirect the mode of cycloaddition. For instance, while amidines and enamines react with 4-substituted 1,2,3-triazines at the C4/N1 positions, ynamines have been observed to react at the C5/N2 positions. nih.gov In reactions of this compound with various aldehyde enamines, cycloaddition occurs at the N-3 and C-6 positions of the triazine nucleus, leading to 2,5-disubstituted pyridines. researchgate.net

| 1,2,3-Triazine Derivative | Dienophile | Key Observation | Reference |

|---|---|---|---|

| This compound | Enamines | Cycloaddition at N-3/C-6 to form pyridines. | researchgate.net |

| Methyl 1,2,3-triazine-5-carboxylate | Amidines | Reacts ~10,000-fold faster than unsubstituted 1,2,3-triazine. | nih.govorganic-chemistry.org |

| Methyl this compound-5-carboxylate | Benzamidine | Rate is only 6-fold lower than the C4-unsubstituted analog. | nih.gov |

| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | Amidines | Reaction is slower but the scope is unaltered. | nih.gov |

| 4-Substituted 1,2,3-triazines | Ynamines | Cycloaddition redirected to C5/N2. | nih.gov |

Mechanistic Pathways of Cycloaddition Reactions (Concerted vs. Stepwise)

The mechanistic pathway of the Diels-Alder reaction of 1,2,3-triazines can be either concerted or stepwise, and this is influenced by the substituents on the triazine ring and the nature of the dienophile.

Computational studies using density functional theory (DFT) have shown that the reaction of unsubstituted 1,2,3-triazine with enamines proceeds through a concerted mechanism. escholarship.orgacs.org However, the introduction of electron-withdrawing groups at the 4- and 6-positions of the 1,2,3-triazine can shift the mechanism to a stepwise pathway, where the C-C bond forms first. escholarship.orgacs.org This stepwise mechanism involves the formation of a zwitterionic intermediate. escholarship.org

In the context of reactions with amidines, while a concerted or stepwise Diels-Alder mechanism followed by a retro-Diels-Alder reaction is often considered, an alternative stepwise addition/N2 elimination/cyclization mechanism has been proposed and is supported by experimental and computational evidence. researchgate.netnih.govacs.org This alternative pathway is particularly plausible due to the increased polarity of the reactants. researchgate.netacs.org For the reaction of 1,2,3-triazines with amidines, computational studies could not locate a concerted Diels-Alder transition state. acs.orgescholarship.org The stepwise Diels-Alder pathway was also found to be energetically unfavorable. acs.orgescholarship.org

Nucleophilic Aromatic Substitution and Addition Reactions

As an electron-deficient heterocycle, the 1,2,3-triazine ring is susceptible to nucleophilic attack. acs.org This can lead to either nucleophilic aromatic substitution (SNAr) or ring-opening reactions, depending on the nucleophile and the substitution pattern of the triazine.

Reactions with Amidine Nucleophiles

The reaction of 1,2,3-triazines with amidines is a particularly rapid and efficient process that leads to the formation of pyrimidines. nih.govnih.gov This reaction is believed to proceed via a nucleophilic addition mechanism. nih.gov

Characterization of the Addition/N2 Elimination/Cyclization Mechanism

Detailed mechanistic studies, including 15N-labeling, kinetic investigations, and kinetic isotope effect studies, have provided strong evidence against a concerted or stepwise Diels-Alder pathway for the reaction of 1,2,3-triazines with amidines. nih.govacs.org Instead, a stepwise addition/N2 elimination/cyclization mechanism is favored. nih.govacs.orgescholarship.org

The proposed mechanism involves the following key steps:

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an amidine nitrogen atom on the C4 position of the 1,2,3-triazine ring. nih.govacs.org This initial attack is the rate-determining step of the transformation. nih.govacs.org

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a zwitterionic intermediate. acs.orgescholarship.org

Nitrogen Elimination: The intermediate then undergoes a highly exothermic retro-Diels-Alder-type reaction, leading to the elimination of molecular nitrogen (N2). acs.org

Electrocyclization and Aromatization: The resulting species undergoes electrocyclization followed by elimination (e.g., of ammonia) to yield the final pyrimidine (B1678525) product. researchgate.netacs.org

Kinetic Isotope Effect (KIE) Studies (e.g., 15N, 12C/13C, H/D Labeling)

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a chemical reaction. wikipedia.orgprinceton.edu While specific KIE studies exclusively on this compound are not extensively documented in the provided results, the principles can be applied based on studies of related 1,2,3-triazine systems.

In the context of reactions involving 1,2,3-triazines, KIE studies can help distinguish between different mechanistic pathways, such as a concerted Diels-Alder reaction versus a stepwise addition-elimination mechanism. researchgate.netacs.org For instance, in a reaction with an amidine, a proposed Diels-Alder pathway would involve the formation of a cycloadduct. Theoretical calculations on a related methyl 1,2,3-triazine suggest that a rate-determining formation of this cycloadduct would result in very small KIE values for the C4 and C6 carbons and the aromatic proton on the triazine ring (kH/kD ≈ 1.001). acs.org This is because the bonding at these positions is not significantly altered in the transition state of a concerted cycloaddition.

Conversely, a significant primary KIE would be expected if a C-H bond is broken in the rate-determining step. princeton.edu For example, if a nucleophile attacks the C4 position, leading to a change in hybridization from sp2 to sp3, a secondary KIE would be observed. wikipedia.org The magnitude and direction (normal or inverse) of the KIE can provide detailed information about the transition state structure. wikipedia.orgmdpi.com

Table 1: Theoretical Kinetic Isotope Effects for a Proposed Diels-Alder Reaction of a Methyl 1,2,3-Triazine Derivative. acs.org

| Position | Calculated KIE |

| C6 Carbon | 1.001 |

| C4 Carbon | 1.000 |

| Aromatic Proton | 1.001 |

Influence of Steric and Electronic Factors on Nucleophilic Attack

The susceptibility of the 1,2,3-triazine ring to nucleophilic attack is heavily influenced by both steric and electronic factors. The presence of a methyl group at the C4 position in this compound introduces specific effects on its reactivity.

Electronic Factors: The 1,2,3-triazine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. acs.org Electron-withdrawing substituents on the ring enhance this electrophilicity, accelerating reactions with nucleophiles. Conversely, electron-donating groups, such as a methyl group, can decrease the reactivity of the triazine ring towards nucleophiles by increasing electron density. nih.govorganic-chemistry.org However, studies on methyl 1,2,3-triazine-5-carboxylates have shown that a C4-methyl substitution has a minimal impact on the reaction rate with benzamidine, suggesting that the electronic effect of a single methyl group can be subtle. nih.govorganic-chemistry.org

Steric Factors: Steric hindrance plays a crucial role in directing nucleophilic attack. A methyl group at the C4 position can sterically hinder the approach of a nucleophile to this site. In some cases, this can redirect the nucleophile to attack another available position, such as C6 or C5. nih.gov For example, while unsubstituted 1,2,3-triazine readily reacts with secondary amines at the C4 position, the presence of methyl groups at both C4 and C6 has been reported to redirect nucleophilic attack to the C5 position. nih.gov The interplay between steric and electronic effects can be complex, with steric factors sometimes overriding electronic preferences. uni-muenchen.de

Site-Selective Nucleophilic Additions (C4 vs. C6)

The regioselectivity of nucleophilic addition to the 1,2,3-triazine ring, specifically the competition between attack at the C4 and C6 positions, is a key aspect of its reactivity. In unsymmetrically substituted 1,2,3-triazines, such as those with a methyl group at C4, the preference for nucleophilic attack is dictated by a combination of the electronic nature of the nucleophile and the substituents on the triazine ring. acs.orgnih.gov

Studies on related 1,2,3-triazine systems have shown that the site of nucleophilic attack can be highly selective. For instance, in the reaction of 1,2,3-triazine with secondary amines, nucleophilic addition occurs exclusively at the C4 position. nih.govorganic-chemistry.org This is followed by an in-situ loss of nitrogen gas. nih.govorganic-chemistry.org However, in other systems, such as 1,2,3-triazine 1-oxides, the site of addition can be reversed depending on the nucleophile. acs.orgnih.gov For example, with these oxides, carbon and nitrogen nucleophiles tend to add to the C6 position, while alkoxides show a high selectivity for the C4 position. acs.orgnih.govresearchgate.net

For this compound, the C4-methyl group would be expected to sterically hinder attack at this position to some extent, potentially favoring attack at the unsubstituted C6 position. However, the inherent reactivity of the C4 position in 1,2,3-triazines is significant. Computational studies using metrics like the condensed dual descriptor (CDD) on substituted 1,2,3-triazines indicate that both C4 and C5 can be susceptible to nucleophilic attack. acs.org The ultimate outcome of the reaction would depend on the specific nucleophile and reaction conditions.

Ring-Opening and Nitrogen Extrusion Reactions

A characteristic feature of 1,2,3-triazine chemistry is its propensity to undergo ring-opening reactions, often accompanied by the extrusion of molecular nitrogen (N2). rsc.orgdoi.org This denitrogenation is a key step in many transformations of the 1,2,3-triazine ring system. researchgate.netuni-muenchen.de

Denitrogenation Pathways in Triazine Transformations

The loss of dinitrogen from the 1,2,3-triazine ring is a common feature in its reactions, particularly in cycloaddition and nucleophilic addition reactions. researchgate.netnih.gov This extrusion of N2 is a thermodynamically favorable process that drives many of these transformations.

In the context of inverse electron demand Diels-Alder (IEDDA) reactions, the 1,2,3-triazine acts as the diene component. The reaction proceeds through an initial nucleophilic addition to the triazine ring, followed by the loss of N2 and subsequent cyclization to form a new heterocyclic ring. acs.orgnih.govresearchgate.net The mechanism of nitrogen loss can be either concerted or stepwise. researchgate.net

Similarly, in the Zincke-like reaction with secondary amines, the initial nucleophilic attack at C4 is followed by the in-situ elimination of N2. nih.govorganic-chemistry.org This denitrogenation step is crucial for the formation of the final β-aminoenal product.

The thermal or photochemical decomposition of 1,2,3-triazines can also lead to the extrusion of nitrogen. For example, the thermolysis of 1,2,3-benzotriazin-4(3H)-ones, a related class of compounds, generates highly reactive iminoketene intermediates through the loss of N2. researchgate.net These intermediates can then be trapped by various reagents to form new products. The mechanism of this denitrogenation has been studied using isotopic labeling. researchgate.net In some cases, the denitrogenation process can be mediated by transition metal catalysts or induced by visible light, leading to the formation of radical intermediates. doi.orgresearchgate.netrsc.org

Advanced Characterization Techniques for 4 Methyl 1,2,3 Triazine Structures

Spectroscopic Methods for Molecular Structure Confirmation

Spectroscopy is fundamental in elucidating the molecular framework of 4-Methyl-1,2,3-triazine. Various techniques probe different aspects of the molecule's interaction with electromagnetic radiation, yielding a unique structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted Methyl-Triazine Data for 6-methyl-1,3,5-triazine-2,4-diamine (B46240) in DMSO-d₆

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| CH₃ | 2.064 |

| NH₂ | 6.6 |

Note: This table is interactive.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds, which occur at characteristic frequencies.

The IR and Raman spectra of a triazine would be characterized by vibrations of the heterocyclic ring and the methyl substituent. For the parent 1,3,5-triazine (B166579), characteristic IR and Raman bands have been extensively studied and assigned to specific vibrational modes of the ring, such as C-H stretching, C-N stretching, and ring breathing modes acs.orgnih.gov. For this compound, one would expect to observe:

C-H stretching vibrations from the methyl group and the aromatic ring.

C=N and N=N stretching vibrations within the triazine ring, which are characteristic of heteroaromatic systems.

Ring deformation and stretching modes , which provide a fingerprint for the 1,2,3-triazine (B1214393) core.

CH₃ deformation modes (scissoring, rocking).

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the triazine ring ondavia.comresearchgate.netaip.org.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

For this compound (C₄H₅N₃), the exact molecular weight is 95.1026 g/mol nist.gov. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula by measuring this mass with high precision (typically to four or more decimal places) mdpi.comacs.orgrsc.org. The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Aromatic triazines typically exhibit a fragmentation pattern that begins with the loss of a molecule of nitrogen (N₂, 28 Da) thieme-connect.deresearchgate.net.

Table 2: HRMS Data for this compound

| Formula | Calculated Mass [M+H]⁺ |

|---|---|

| C₄H₆N₃⁺ | 96.0556 |

Note: This table is interactive.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is useful for characterizing compounds with conjugated systems, such as the aromatic triazine ring. The spectrum typically shows one or more absorption bands, with the wavelength of maximum absorbance (λmax) being characteristic of the electronic structure. For various substituted triazines, absorption maxima are observed in the UV range, often between 200 and 400 nm, corresponding to π→π* and n→π* electronic transitions within the heteroaromatic ring soton.ac.uknih.govmdpi.com. The exact position and intensity of these bands are influenced by the substitution pattern on the triazine ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of molecular structure and conformation.

Determination of Molecular Conformation and Intermolecular Interactions

While crystallographic data for this compound itself is not available in the search results, the structure of a closely related derivative, 4-Methyl-6-phenyl-1,2,3-triazine , has been determined iucr.org. The analysis of this derivative provides significant insight into the structural characteristics of the this compound core.

In the crystal structure of 4-Methyl-6-phenyl-1,2,3-triazine, the triazine ring is planar, as expected for an aromatic system. The bond lengths within the ring are intermediate between single and double bonds, indicating electron delocalization. For instance, the N=N and N-C bond lengths are consistent with those found in the unsubstituted 1,2,3-triazine iucr.org. The analysis also reveals the conformation of the substituents relative to the ring. Furthermore, crystallographic studies illuminate the nature of intermolecular interactions, such as π–π stacking, which govern how molecules pack in the solid state iucr.org. These interactions are crucial for understanding the material's physical properties.

Table 3: Selected Crystallographic Data for 4-Methyl-6-phenyl-1,2,3-triazine iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.684 |

| b (Å) | 13.755 |

| c (Å) | 6.074 |

| β (°) | 103.28 |

| N(1)-N(2) bond length (Å) | ~1.31 |

| N(2)-N(3) bond length (Å) | ~1.32 |

Note: This table is interactive. Bond lengths are approximate based on values for similar 1,2,3-triazines cited in the source.

Analysis of Bond Geometries within the Triazine Ring System

Detailed structural analyses of related triazine compounds reveal key features of the heterocyclic core. For instance, studies on benzo[e]triazine derivatives show that the triazine ring is an essentially planar, delocalized heteroaromatic system. The bond distances within the triazine moiety are intermediate between typical single and double bonds, which is characteristic of extensive π-conjugation. In one study of a 3-phenylbenzo[e]triazine, the bond lengths within the triazine ring ranged from 1.311 to 1.374 Å.

| Bond | Typical Length (Å) | Bond | Typical Angle (°) |

|---|---|---|---|

| N1–N2 | ~1.32 | C6–N1–N2 | ~118 |

| N2–N3 | ~1.32 | N1–N2–N3 | ~121 |

| N3–C4 | ~1.34 | N2–N3–C4 | ~120 |

| C4–C5 | ~1.40 | N3–C4–C5 | ~122 |

| C5–C6 | ~1.38 | C4–C5–C6 | ~118 |

| C6–N1 | ~1.34 | C5–C6–N1 | ~121 |

Note: The data in the table represents typical or estimated values for a 1,2,3-triazine ring based on crystallographic data from related and fused-ring structures, as direct data for this compound is not available. Actual values may vary.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are essential for probing the redox properties of this compound. These methods provide information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the stability of the resulting radical ions.

Studies on various triazine derivatives have been conducted to understand their electrochemical behavior. For example, the electrochemical reduction of 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one was investigated using cyclic voltammetry, revealing a two-step reduction process. The first step involved the reduction of the thiol group, while the second was attributed to the reduction of the azomethine group within the triazine ring. Another study on a family of cyclic triimidazoles based on atriazine scaffold used CV to explore the structure-electroactivity relationship, finding that each redox site acted relatively independently.

Computational and Theoretical Investigations on 4 Methyl 1,2,3 Triazine Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the distribution of electrons within a molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 4-Methyl-1,2,3-triazine, these calculations are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to determine their optimized geometry and electronic properties. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-311G++(d,p), can provide accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

These calculations are foundational for understanding the molecule's stability and the energetic landscape of its potential transformations. For triazine derivatives, DFT has been successfully employed to calculate various global and local reactivity descriptors that help in predicting their chemical behavior. colab.ws

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the molecular orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, MO analysis can pinpoint the regions of the molecule most likely to be involved in electron transfer during a chemical reaction. The spatial distribution of the HOMO and LUMO can indicate the preferred sites for nucleophilic and electrophilic attack.

| Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. | Associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's kinetic stability and chemical reactivity. A larger gap implies greater stability. |

The distribution of electron density in a molecule is not uniform. Some atoms carry a partial positive charge, while others have a partial negative charge. Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can quantify these partial charges on each atom of this compound. colab.ws

This information is invaluable for predicting the most likely sites for chemical reactions. For instance, atoms with a significant negative charge are prone to attack by electrophiles, while atoms with a partial positive charge are susceptible to attack by nucleophiles. In the case of the reaction of a this compound with an amidine, computational studies have shown that the initial nucleophilic attack occurs at a specific carbon atom of the triazine ring, which can be rationalized by analyzing the calculated charge distribution. acs.org

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the transition states and intermediates that are often difficult to observe experimentally. For this compound, this approach has been instrumental in elucidating its reaction mechanisms.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. Computational methods can locate the transition state structure and calculate its energy, which in turn allows for the determination of the activation energy (the energy barrier that must be overcome for the reaction to occur).

For the reaction of a C4-methyl substituted 1,2,3-triazine (B1214393) with amidines, computational studies have identified the transition state for the initial nucleophilic attack as the rate-limiting step. acs.orgescholarship.org The calculated activation energies can be compared with experimental kinetic data to validate the proposed mechanism.

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The KIE is a sensitive probe of the bonding changes that occur in the rate-determining step of a reaction. Computational simulations of KIEs can provide strong evidence for a proposed reaction mechanism.

In the study of the reaction of a this compound, both experimental and theoretical KIEs were investigated. A significant primary 12C/13C KIE was observed at the C6 carbon of the triazine, indicating that a bond is formed to this carbon in the rate-determining step. Conversely, the KIE for the C4 carbon was found to be close to unity, suggesting no significant bonding changes at this position in the transition state. These computational results were in good agreement with the experimental observations, providing compelling support for a stepwise addition/N2 elimination/cyclization pathway over a concerted or stepwise Diels-Alder mechanism. acs.orgescholarship.org

| Position | Isotope Substitution | Experimental KIE | Calculated KIE (for nucleophilic attack at C6) | Interpretation |

|---|---|---|---|---|

| C6 | 12C/13C | 1.038 | 1.042 | Significant primary KIE indicates bond formation at C6 in the rate-determining step. |

| C4 | 12C/13C | ~1.00 | 1.000 | KIE near unity suggests no significant change in bonding at C4 in the transition state. |

| Aromatic H | H/D | 0.859 | 0.865 | Strong inverse secondary KIE is consistent with a change in hybridization at C6 from sp2 to sp3. |

Solvent Effects on Reaction Pathways (e.g., HFIP)

Computational chemistry provides critical insights into how solvents influence the mechanisms and outcomes of chemical reactions involving this compound. Solvents can alter reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a solvent of particular interest due to its unique properties, including strong hydrogen bond-donating capabilities, high polarity, and low nucleophilicity. researchgate.netrsc.org

Theoretical studies investigating solvent effects often employ quantum chemical calculations, such as Density Functional Theory (DFT). These studies can be performed using implicit or explicit solvent models.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a common implicit method where the solvent is treated as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can provide valuable information on how the bulk solvent environment affects the electronic structure and energy of the solute molecule at different points along a reaction coordinate. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is particularly important for solvents like HFIP, where specific hydrogen-bonding interactions can play a crucial role in the reaction mechanism. researchgate.net For example, computational studies have shown that HFIP can stabilize charged intermediates and transition states through its strong H-bond donating ability, thereby lowering activation energy barriers and promoting specific reaction pathways. researchgate.netnih.gov

By calculating the free energy profiles of reaction pathways in the gas phase versus in the presence of a solvent like HFIP, researchers can quantify the solvent's impact. These calculations can reveal a synergistic effect of H-bonding networks and other intermolecular interactions that would not be apparent otherwise. researchgate.net For reactions involving the this compound core, computational models could predict how HFIP might facilitate proton transfer steps or stabilize key intermediates, thus guiding the rational selection of solvents to achieve desired reaction outcomes.

In Silico Prediction of Spectroscopic Properties

Computational methods are extensively used to predict the spectroscopic properties of molecules like this compound, providing a powerful tool for structure verification and analysis.

NMR Spectra: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zasoton.ac.uk This calculation is usually performed on a molecular geometry that has been optimized using a reliable quantum mechanical method, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-31G(d,p)). scielo.org.zamdpi.com The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). scielo.org.za

IR Spectra: The prediction of an infrared (IR) spectrum involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. DFT methods are highly effective for this purpose. acs.org The resulting output provides the frequencies of vibrational modes (in cm⁻¹) and their corresponding intensities. These theoretical frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. acs.org

UV-Vis Spectra: The electronic absorption properties, which determine the Ultraviolet-Visible (UV-Vis) spectrum, are predicted using Time-Dependent Density Functional Theory (TD-DFT). sci-hub.se This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strength of each transition. sci-hub.seresearchgate.net The calculated excitation energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

A crucial step in computational spectroscopy is the validation of theoretical data against experimental measurements. A strong correlation between predicted and observed spectra confirms the accuracy of the computational model and the proposed molecular structure. mdpi.com For instance, the calculated vibrational frequencies can be compared directly with the peaks in an experimental FT-IR spectrum, aiding in the assignment of specific vibrational modes. mdpi.com Similarly, computed NMR chemical shifts are benchmarked against experimental data to confirm structural assignments. soton.ac.uk

The table below illustrates a hypothetical correlation between experimental data for a related compound, Methyl this compound-5-carboxylate, and the types of values that would be generated through computation for this compound. nih.gov

| Spectroscopic Data | Experimental Value (Methyl this compound-5-carboxylate) nih.gov | Typical Computed Value (this compound) |

|---|---|---|

| ¹H NMR (C6-H, ppm) | 9.26 (s, 1H) | ~9.0 - 9.5 |

| ¹H NMR (C4-CH₃, ppm) | 3.01 (s, 3H) | ~2.8 - 3.2 |

| ¹³C NMR (C4, ppm) | 159.3 | ~155 - 160 |

| ¹³C NMR (C5, ppm) | 119.1 | ~115 - 125 |

| ¹³C NMR (C6, ppm) | 147.9 | ~145 - 150 |

| ¹³C NMR (CH₃, ppm) | 21.6 | ~20 - 25 |

| IR (C=N stretch, cm⁻¹) | 1538 | ~1520 - 1560 |

| IR (C-H bend, cm⁻¹) | 784 | ~770 - 800 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their dynamics, conformational flexibility, and interactions with their environment. researchgate.net For this compound, MD simulations can reveal how the molecule behaves in a solution or interacts with a biological macromolecule over time.

The simulation process typically involves:

System Setup: A 3D model of the this compound molecule is placed in a simulation box, which is then filled with solvent molecules (e.g., water) to replicate physiological conditions.

Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.

Equilibration and Production: The system is gradually heated and pressurized to the desired temperature and pressure (e.g., 298 K and 1 atm). After an equilibration phase, a production simulation is run for a specific duration (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by integrating Newton's laws of motion. researchgate.net

From the resulting trajectory, various properties can be analyzed, including conformational changes. Conformational analysis focuses on identifying the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for interconversion between them. For this compound, this would involve analyzing the rotation of the methyl group and any ring puckering dynamics, although the triazine ring is largely planar. mdpi.com This analysis helps in understanding the molecule's flexibility and the predominant shapes it adopts, which is crucial for its interaction with other molecules.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The docking process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the this compound ligand are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site or active site on the receptor.

Conformational Sampling: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the receptor's binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted as the most likely binding mode. acs.org

The results of a docking study provide detailed information on the ligand-receptor interactions. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. acs.orgtandfonline.com Analysis of these interactions can explain why a ligand binds to a specific receptor and provides a basis for designing derivatives with improved potency and selectivity. nih.gov

The following table presents a hypothetical summary of docking results for this compound against a protein kinase, illustrating the type of data generated.

| Parameter | Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Valine 25, Leucine 98, Alanine 150, Glutamic Acid 102, Phenylalanine 100 |

| Hydrogen Bonds | Nitrogen atom (N2) of the triazine ring with the backbone NH of Alanine 150 (2.9 Å) |

| Hydrophobic Interactions | Methyl group with the side chains of Valine 25 and Leucine 98 |

| π-π Stacking | Triazine ring with the phenyl ring of Phenylalanine 100 |

Advanced Research Applications and Future Perspectives of 4 Methyl 1,2,3 Triazine Scaffolds

Strategic Building Blocks in Organic Synthesis

The inherent ring strain and electron-deficient nature of the 1,2,3-triazine (B1214393) ring make it an excellent substrate for a variety of chemical transformations. It serves as a stable, yet reactive, synthon that can be strategically employed to construct more complex molecular architectures.

Versatile Precursors for Diverse Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrimidines)

One of the most powerful applications of the 1,2,3-triazine core is its use in inverse-electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the electron-poor triazine acts as the diene, reacting with electron-rich dienophiles to form a bicyclic intermediate that subsequently extrudes a molecule of nitrogen gas (N₂) to yield a new aromatic ring. wikipedia.org This strategy provides a reliable pathway for the synthesis of highly substituted pyridines and pyrimidines.

Stable 1,2,3-triazine 1-oxides have been demonstrated as particularly effective substrates for IEDDA reactions. organic-chemistry.org They react with β-ketocarbonyl compounds and related nitrile derivatives to produce polysubstituted pyridines, and with amidines to furnish pyrimidines in high yield at room temperature. organic-chemistry.org Research has shown that substitution on the triazine ring can influence reaction rates. For instance, while C4/C6 dimethyl substitution on a 1,2,3-triazine was found to slow the rate of reaction with amidines, a single C4 methyl substitution had little effect on the reaction rate for pyrimidine (B1678525) synthesis. organic-chemistry.org This indicates that 4-methyl-1,2,3-triazine is a viable precursor for these transformations. Furthermore, 5-aryloxy-1,2,3-triazines can serve as convenient precursors for accessing biologically important 3-aryloxy-pyridines in a one-pot reaction. organic-chemistry.org

| 1,2,3-Triazine Derivative | Reactant Type | Resulting Heterocycle | Key Feature | Reference |

|---|---|---|---|---|

| 1,2,3-Triazine | Amidine | Pyrimidine | IEDDA reaction with N₂ extrusion. | organic-chemistry.orgorganic-chemistry.org |

| 1,2,3-Triazine 1-oxide | β-Ketocarbonyl or Nitrile | Pyridine (B92270) | Highly effective substrate for IEDDA reactions. | organic-chemistry.org |

| 5-Bromo-1,2,3-triazine | Phenols | 3-Aryloxy-pyridine | One-pot synthesis via a 5-aryloxy-1,2,3-triazine intermediate. | organic-chemistry.org |

Scaffolds for Natural Product Total Synthesis

The controlled reactivity of the 1,2,3-triazine ring has been leveraged in the total synthesis of complex natural products. Its ability to act as a masked pyridine or pyrimidine synthon allows for the introduction of this functionality late in a synthetic sequence, avoiding potential complications with sensitive intermediates. The Boger Research Group, for example, has utilized the reactive nature of 1,2,3-triazines in inverse electron demand Diels-Alder strategies for the construction of highly functionalized nitrogen-containing heterocycles as part of their work on the total syntheses of (-)-Pyrimidoblamic Acid and P-3A. scientificlabs.ie This approach showcases the utility of the triazine moiety as a strategic element that can be unmasked under specific conditions to reveal the desired heterocyclic core, streamlining the synthesis of intricate molecular targets.

Enabling Bioorthogonal Ligation Reactions

Bioorthogonal chemistry involves reactions that can proceed within complex biological systems without interfering with native biochemical processes. While inverse-electron-demand Diels-Alder reactions are a cornerstone of bioorthogonal chemistry, the most commonly used dienes are 1,2,4,5-tetrazines and, more recently, 1,2,4-triazines, due to their exceptionally fast reaction kinetics. researchgate.netnih.govgoogle.com

The 1,2,3-triazine scaffold has also been investigated for this purpose. However, it generally exhibits reduced reaction rates compared to its tetrazine and 1,2,4-triazine (B1199460) counterparts. nih.gov This lower reactivity is attributed to the greater aromatic stability of the 1,2,3-triazine ring. nih.gov While this presents a challenge, it also offers a potential advantage: increased stability in biological media. Future research may focus on developing highly reactive dienophiles or catalytic systems that can accelerate the ligation with stable and compact dienes like this compound, expanding the toolkit of bioorthogonal reactions for applications where long-term stability is paramount.

Contributions to Materials Science and Engineering

The electronic properties of the triazine core make it an attractive building block for functional organic materials. The presence of three nitrogen atoms renders the ring electron-deficient, a desirable characteristic for applications in organic electronics.

Development of Functional Polymers and Dyes

While the 1,3,5-triazine (B166579) isomer, particularly in the form of melamine (B1676169) and cyanuric chloride, is widely used in the production of resins, polymers, and reactive dyes, the application of the 1,2,3-triazine scaffold in materials science is a more nascent field. wikipedia.orgmdpi.com The distinct arrangement of nitrogen atoms in the 1,2,3-isomer results in a different distribution of electron density and a molecular dipole moment, which could be exploited to create polymers with novel properties.

Triazine-based porous organic polymers (POPs) and covalent organic polymers (COPs) have shown promise for applications such as the photodegradation of dyes and catalysis. rsc.orgresearchgate.net By analogy, incorporating the this compound unit into such polymeric frameworks could lead to materials with tailored porosity, surface area, and catalytic activity. The asymmetry of the 1,2,3-triazine core, in contrast to the C3 symmetry of 1,3,5-triazine, could influence the packing and morphology of the resulting polymers, potentially leading to unique functional characteristics.

Components in Optoelectronic Devices and Organic Electronics

The development of novel organic materials is crucial for advancing optoelectronic technologies such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com Electron-deficient heterocyclic compounds are of particular interest for use as electron-transporting materials or as acceptor units in thermally activated delayed fluorescence (TADF) emitters. mdpi.combohrium.com

The 1,3,5-triazine core is a well-established building block in this field due to its high electron affinity and thermal stability. mdpi.combohrium.com The this compound scaffold represents an unexplored but promising alternative. The specific arrangement of nitrogen atoms influences the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The introduction of a methyl group provides an additional means of fine-tuning these electronic properties through its inductive effect. Designing and synthesizing novel materials that incorporate the this compound unit could lead to a new class of organic semiconductors with optimized charge transport capabilities and tailored optoelectronic properties for next-generation devices. rsc.org

| Isomer | Key Structural Feature | Known Applications/Properties | Potential for this compound |

|---|---|---|---|

| 1,3,5-Triazine | C₃ symmetric, highly electron-deficient. | Proven electron-transporter in OLEDs; core for TADF emitters. mdpi.combohrium.com | - |

| 1,2,4-Triazine | Asymmetric, electron-deficient. | Used in ligands and some biologically active molecules. ijpsr.info | - |

| 1,2,3-Triazine | Asymmetric, electron-deficient, higher stability than other azines. | Largely unexplored in materials science. | Asymmetric structure could disrupt packing for amorphous films; methyl group allows fine-tuning of HOMO/LUMO levels. |

Theoretical Studies for Energetic Materials Design

Nitrogen-rich heterocycles are fundamental to the design of high-energy density materials (HEDMs) due to their high heats of formation, significant gas-phase product generation upon decomposition, and often high thermal stability. While 1,3,5-triazine and 1,2,4-triazine derivatives have been extensively studied, the 1,2,3-triazine scaffold is a comparatively novel area of investigation. researchgate.net Theoretical and computational studies are crucial for predicting the energetic properties of new molecules, saving significant time and resources before undertaking complex synthesis. nih.govnih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to predict key performance indicators for energetic materials. koreascience.kr These include the heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P). ias.ac.innih.gov A high positive heat of formation is desirable as it indicates a large amount of energy stored within the molecule's chemical bonds.

For triazine-based compounds, the introduction of explosophoric groups such as nitro (-NO2), nitramino (-NHNO2), and azide (B81097) (-N3) is a common strategy to enhance energetic performance. rsc.orgnih.govresearchgate.net Computational models show that these groups can significantly increase density and detonation properties. For instance, theoretical studies on various nitrogen heterocycles demonstrate that introducing nitro and nitramino groups enhances oxygen balance and detonation characteristics, while azide groups contribute substantially to the heat of formation. nih.govresearchgate.net

Although direct computational data for this compound is not widely available, we can infer its potential based on studies of related structures. The methyl group (-CH3) is generally not considered a primary energetic functional group; however, it can influence the crystal packing and density of the material. The 1,2,3-triazine ring itself is the least stable of the triazine isomers, which could translate to a higher energy release, though this often comes at the cost of reduced thermal stability. researchgate.nethw.ac.uk Theoretical screening of novel 1,2,3-triazine derivatives, including this compound, could reveal promising candidates for HEDMs, balancing high performance with acceptable stability.

Table 1: Comparison of Theoretically Predicted Energetic Properties of Functionalized Triazine Derivatives

| Compound/Scaffold | Functional Groups | Predicted Density (g/cm³) | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Key Feature |

| TNTTT rsc.org | Fused Triazolo-Triazine, -NO2 | 2.031 | 10.55 | 38.57 | High density and performance |

| Bridged s-Triazines nih.gov | -NF2, -NO2 | High | High | High | Effective performance enhancers |

| A6-6 nih.govresearchgate.net | Triazole-Triazine Linkage, -NO2, -NHNO2 | 1.909 | 8.64 | 34.24 | Surpasses HMX density |

| 1,2,3-Triazine Scaffold | -CH3 (as in this compound) | Not Available | Not Available | Not Available | Under-explored, potentially high energy release |

Note: This table includes data for various complex triazine derivatives to illustrate the impact of functional groups and scaffold design. Data for this compound is not available and is included for comparative context.

Role in Agricultural Chemistry

The 1,3,5-triazine and 1,2,4-triazine isomers are foundational structures in agricultural chemistry, with numerous derivatives commercialized as herbicides. nih.gov Compounds like Atrazine (a 1,3,5-triazine) have been widely used for decades to control broadleaf and grassy weeds in crops. acs.orgrsc.org The herbicidal mechanism of these compounds often involves the inhibition of photosynthesis at the photosystem II (PSII) level. nih.gov Derivatives of these triazine isomers have also been investigated for fungicidal, insecticidal, and antiviral properties. acs.orgresearchgate.netmdpi.com

In contrast, the role of the 1,2,3-triazine scaffold in agricultural applications is not well-documented and represents a significant gap in the literature. The biological activity of a molecule is highly dependent on its structure, and it cannot be assumed that isomers will have similar effects. However, the proven success of the triazine core in agrochemicals makes the 1,2,3-triazine ring a target of interest for exploratory synthesis and biological screening.

The design of new agricultural agents often involves creating libraries of compounds by modifying a core scaffold, such as a triazine ring, with various functional groups. mdpi.com For this compound, the methyl group at the 4-position could be a starting point for further functionalization. Research could focus on synthesizing derivatives and evaluating their biological activities, including:

Herbicidal Activity: Screening against various weed species to determine if they inhibit plant growth, potentially through mechanisms different from existing triazine herbicides. chimia.ch

Fungicidal Activity: Testing against pathogenic fungi that affect major crops. rsc.org

Insecticidal Activity: Evaluating their effectiveness against common agricultural pests.

Given the extensive research into other triazine isomers, the 1,2,3-triazine framework offers an opportunity to discover novel modes of action and potentially develop agrochemicals that can overcome existing resistance issues.

Emerging Research Directions for this compound

The this compound scaffold, while currently under-researched, stands at the intersection of several promising fields of chemical science. Future research is likely to focus on leveraging the unique electronic and structural properties of the 1,2,3-triazine ring.

Key emerging directions include:

Systematic Synthesis and Characterization: A primary research direction is the development of efficient and scalable synthetic routes to produce this compound and its derivatives. Detailed characterization of their physicochemical properties will be essential for any future application.

Computational Screening for Novel Applications: Expanding on the theoretical studies for energetic materials, computational methods can be used to screen libraries of virtual this compound derivatives for other applications. This includes predicting their binding affinity to biological targets in medicinal and agricultural chemistry or forecasting their electronic properties for materials science. nih.gov

Medicinal Chemistry: While outside the direct scope of the preceding sections, it is noteworthy that triazine scaffolds are prevalent in medicinal chemistry. rsc.orgnih.govmdpi.com The 1,2,3-triazine core, in particular, is considered a novel heterocycle with potential for developing drugs with high efficacy and minimal side effects. researchgate.net Future work could explore derivatives of this compound as potential anticancer, antiviral, or antimicrobial agents. researchgate.netjmchemsci.com

Coordination Chemistry and Materials Science: The nitrogen atoms in the triazine ring can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. Research into the coordination chemistry of this compound could lead to new materials with interesting catalytic, magnetic, or optical properties.

The exploration of the this compound scaffold is in its infancy. Its structural uniqueness compared to its more common isomers suggests that its derivatives could possess novel properties, making it a compelling target for future fundamental and applied chemical research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-1,2,3-triazine, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis involves the reaction of sodium amide (NaNH₂) in liquid ammonia with precursor triazines. For example, this compound reacts with NaNH₂ to form 5-amino-4-methyl-2,5-dihydro-1,2,3-triazine, highlighting the role of strong bases in functionalizing the triazine core . Optimization requires controlling stoichiometry, temperature (e.g., cryogenic conditions for ammonia), and reaction time to minimize side reactions like over-alkylation.

Q. How can researchers characterize the electronic and structural properties of this compound?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : and NMR to identify methyl group integration and ring proton environments.

- X-ray Crystallography : Resolve bond lengths and angles, particularly the C4-methyl substitution pattern (e.g., comparing to triazines with electron-donating or withdrawing groups) .

- Computational Studies : Density Functional Theory (DFT) to model electron density distribution, predicting reactivity in cycloadditions .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Storage at −40°C in inert atmospheres (argon/nitrogen) is critical due to its sensitivity to moisture and thermal degradation. Purity checks via HPLC or GC-MS before use are recommended, as impurities can accelerate decomposition .

Advanced Research Questions

Q. How does the C4-methyl group influence the regioselectivity of cycloaddition reactions with electron-rich dienophiles?

- Methodological Answer : The methyl group at C4 sterically and electronically modulates reactivity. For instance, in cycloadditions with amidines or enamines, the electron-donating methyl group reduces the triazine’s electron deficiency, slowing reaction rates compared to nitro- or cyano-substituted analogs. Kinetic studies using NMR (e.g., monitoring reaction progress at 1 mM in CD₃CN) reveal rate constants and transition states .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from substituent electronic effects or solvent polarity. For example:

- Controlled Comparative Studies : React this compound and its 5-nitro analog under identical conditions (e.g., 23°C, acetonitrile) with amidines. The nitro group enhances electron deficiency, accelerating cycloaddition (>95% in <60 s), whereas the methyl group may require higher temperatures or longer reaction times .

- Isolation of Intermediates : Use quenching agents (e.g., acetic acid) to trap reactive intermediates for LC-MS analysis .

Q. How can computational methods predict the bioactivity or material properties of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen derivatives against enzyme targets (e.g., triazine-specific hydrolases) using software like AutoDock Vina.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with observed bioactivity or photophysical properties .

Q. What are the challenges in synthesizing this compound-based polymers, and how are they addressed?

- Methodological Answer : Polymerization via cycloaddition requires precise control of monomer feed ratios and catalysts. For example:

- Step-Growth Polymerization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link triazine monomers while preserving the methyl group’s integrity.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as methyl groups may lower decomposition temperatures compared to halogenated analogs .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.